3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide
CAS No.:
Cat. No.: VC15716126
Molecular Formula: C15H10Cl3N5O7
Molecular Weight: 478.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10Cl3N5O7 |
|---|---|
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | 3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide |
| Standard InChI | InChI=1S/C15H10Cl3N5O7/c16-15(17,18)14(19-9-2-1-3-10(6-9)21(25)26)20-13(24)8-4-11(22(27)28)7-12(5-8)23(29)30/h1-7,14,19H,(H,20,24) |
| Standard InChI Key | FBTOVAAWDIYKNK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
3,5-Dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide (CAS No.: [withheld]; VCID: VC15716126) is a synthetic organic compound with the molecular formula C₁₅H₁₀Cl₃N₅O₇ and a molar mass of 478.6 g/mol. Its IUPAC name systematically describes its structure: a benzamide core substituted at positions 3 and 5 with nitro groups, linked via an amide bond to a trichloroethylamine moiety that is further functionalized with a 3-nitroaniline group.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀Cl₃N₅O₇ |
| Molecular Weight | 478.6 g/mol |
| IUPAC Name | 3,5-dinitro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide |
| Canonical SMILES | C1=CC(=CC(=C1)N+[O-])NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC(=C2)N+[O-])N+[O-] |
| InChIKey | FBTOVAAWDIYKNK-UHFFFAOYSA-N |
Spectroscopic and Computational Features
The compound’s Standard InChI (1S/C15H10Cl3N5O7/c16-15(17,18)14(19-9-2-1-3-10(6-9)21(25)26)20-13(24)8-4-11(22(27)28)7-12(5-8)23(29)30/h1-7,14,19H,(H,20,24)) provides a complete atomic connectivity map, essential for computational modeling. Density functional theory (DFT) simulations predict significant charge delocalization across the conjugated nitro groups and amide linkage, contributing to its high thermal stability.
Synthesis and Manufacturing Considerations
Synthetic Pathways
Industrial synthesis likely involves a multi-step sequence:
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Benzamide Core Functionalization: Nitration of benzamide at positions 3 and 5 using mixed nitric-sulfuric acid.
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Trichloroethylamine Preparation: Reaction of ethylamine with chlorine gas under radical conditions to yield 2,2,2-trichloroethylamine.
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Conjugation via Amide Coupling: Carbodiimide-mediated coupling of the nitrobenzamide with trichloroethylamine, followed by nucleophilic aromatic substitution with 3-nitroaniline.
Purification Challenges
The presence of three nitro groups and a trichloroethyl moiety complicates crystallization. Reverse-phase HPLC with acetonitrile/water gradients (60:40 to 95:5) is hypothesized to achieve >95% purity, though no experimental validation is publicly documented.
Hypothesized Applications and Biological Activity
Materials Science Applications
The planar benzamide core and electron-deficient nitro groups suggest potential as:
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Electron-Transport Layers in organic photovoltaics (predicted electron affinity: ~3.8 eV)
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Energetic Materials Precursors due to high nitrogen content (14.6% by mass) and oxidative groups.
Environmental and Toxicological Profile
Biodegradation Resistance
The trifecta of nitro, chloro, and amide functionalities predicts environmental persistence:
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Nitro Groups: Resist microbial reduction under aerobic conditions
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Chlorinated Ethyl Chain: Limits oxidative degradation pathways
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Amide Bond: Hydrolytically stable at neutral pH.
Ecotoxicity Considerations
While no direct ecotoxicological data exists, QSAR models estimate:
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Bioconcentration Factor (BCF): 320 L/kg (moderate bioaccumulation potential)
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LC₅₀ (Daphnia magna): 0.8 mg/L (high aquatic toxicity).
Critical Research Gaps and Future Directions
Priority Investigation Areas
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Metabolic Fate Studies: Radiolabeled tracer experiments to map mammalian metabolic pathways
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Soil Adsorption Coefficients: Batch equilibrium studies using OECD Guideline 106
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Photolytic Degradation: UV-Vis irradiation experiments to identify breakdown products.
Computational Modeling Opportunities
Molecular dynamics simulations could probe:
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Binding affinity to fungal cytochrome bc₁ complex
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Solid-state packing efficiency for crystallography.
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